molecular formula C15H13NO3 B14633505 1-(4-Nitrophenyl)-3-phenylpropan-1-one CAS No. 54914-77-1

1-(4-Nitrophenyl)-3-phenylpropan-1-one

Cat. No.: B14633505
CAS No.: 54914-77-1
M. Wt: 255.27 g/mol
InChI Key: YWQLVECBARBVHI-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It features a nitrophenyl group and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Nitrophenyl)-3-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Reduction: 1-(4-Aminophenyl)-3-phenylpropan-1-one.

    Oxidation: Corresponding carboxylic acids or ketones.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Nitrophenyl)-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-phenylpropan-1-one depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylacetone: Similar structure but with a shorter carbon chain.

    4-Nitrobenzophenone: Contains a nitrophenyl group attached to a benzophenone backbone.

    4-Nitrophenylchloroformate: Features a nitrophenyl group attached to a chloroformate moiety.

Uniqueness

1-(4-Nitrophenyl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-nitrophenyl)-3-phenylpropan-1-one, and how can reaction conditions be systematically optimized?

Basic
The compound is typically synthesized via Claisen-Schmidt condensation between 4-nitroacetophenone and benzaldehyde under basic conditions. A standard protocol involves ethanol as the solvent, aqueous NaOH (40-50% w/w), and stirring at room temperature for 12–24 hours. Monitoring via TLC (hexane:ethyl acetate, 7:3) is recommended to track reaction progress .
Advanced
For optimization, Design of Experiments (DoE) methodologies can evaluate factors like catalyst type (e.g., NaOH vs. KOH), solvent polarity (ethanol vs. methanol), and temperature. Computational tools such as density-functional theory (DFT) (e.g., B3LYP/6-31G*) can predict transition states and optimize reaction pathways by analyzing electronic effects of the nitro group on carbonyl reactivity .

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?

Basic
1H/13C NMR and FT-IR are essential for confirming functional groups. For example:

  • 1H NMR (CDCl3): δ 8.2–8.4 ppm (aromatic protons of 4-nitrophenyl), δ 7.3–7.5 ppm (phenyl group protons).
  • FT-IR : Strong C=O stretch at ~1680 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹ .
    Advanced
    Single-crystal X-ray diffraction (SCXRD) using SHELXL can resolve stereochemical ambiguities. For instance, the nitro group’s planarity and intermolecular hydrogen bonding (e.g., C–H···O interactions) can be analyzed via graph set analysis to understand packing motifs .

Q. What computational strategies are effective for predicting the electronic and spectroscopic properties of this compound?

Advanced
DFT calculations with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) reliably predict:

  • Electrostatic potential surfaces to identify reactive sites (e.g., nitro group’s electron-deficient nature).
  • UV-Vis spectra : TD-DFT can simulate λmax values, correlating with experimental data from methanol solutions.
  • Vibrational frequencies : Compare computed IR spectra with experimental data to validate assignments .

Q. How do substituents on the phenyl rings influence the compound’s reactivity and biological activity?

Advanced
Structure-activity relationship (SAR) studies using derivatives (e.g., halogenated or methoxy-substituted analogs) reveal:

  • Electron-withdrawing groups (e.g., -NO2) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks.
  • Molecular docking (e.g., AutoDock Vina) can predict binding affinities to biological targets like enzymes, where the nitro group may act as a hydrogen bond acceptor .

Q. What methodologies address contradictions in reported spectroscopic or crystallographic data for this compound?

Advanced

  • High-resolution mass spectrometry (HRMS) validates molecular formulas when conflicting data arise (e.g., m/z 269.08 [M+H]+ for C15H12NO3).
  • Dynamic NMR can resolve tautomerism or conformational exchange in solution.
  • Cross-validate crystallographic data using multiple refinement software (e.g., SHELXL vs. OLEX2) to minimize model bias .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Advanced

  • Replace ethanol with biobased solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
  • Catalyst recycling : Use immobilized bases (e.g., NaOH on alumina) to minimize waste.
  • Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields >85% .

Q. What are the challenges in characterizing hydrogen-bonding networks in crystalline forms of this compound?

Advanced

  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O···H and N···H contacts).
  • Temperature-dependent crystallography identifies thermal motion effects on hydrogen bond geometries.
  • Compare experimental results with DFT-computed lattice energies to assess stability .

Q. How can synthetic byproducts or impurities be systematically identified and quantified?

Basic

  • HPLC-PDA with a C18 column (acetonitrile:water gradient) separates impurities.
  • GC-MS identifies volatile byproducts (e.g., unreacted benzaldehyde).
    Advanced
  • LC-QTOF-MS provides accurate mass data for unknown impurities.
  • NMR impurity profiling (e.g., 1H–13C HSQC) detects trace contaminants at <0.1% levels .

Properties

CAS No.

54914-77-1

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C15H13NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-5,7-10H,6,11H2

InChI Key

YWQLVECBARBVHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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